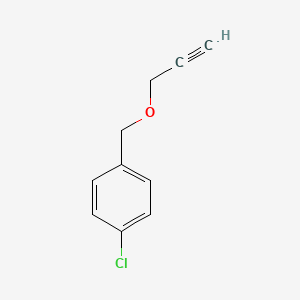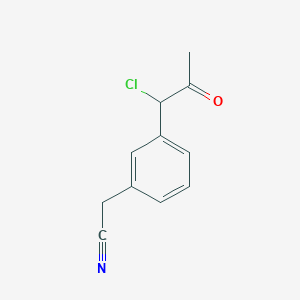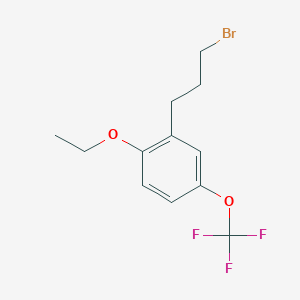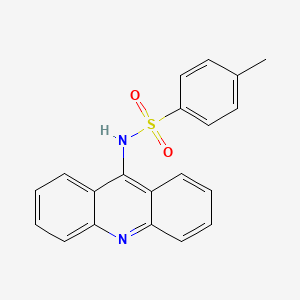
1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene is an organic compound with the molecular formula C9H7ClO. It is characterized by a benzene ring substituted with a chlorine atom and a prop-2-yn-1-yloxy methyl group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene can be synthesized through the reaction of 1-chloro-4-(hydroxymethyl)benzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to an alkene or alkane under hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Aplicaciones Científicas De Investigación
1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene involves its interaction with various molecular targets. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, forming stable triazole rings. The chlorine atom can undergo substitution reactions, leading to the formation of diverse derivatives with potential biological activity .
Comparación Con Compuestos Similares
1-Chloro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but lacks the methyl group.
Benzyl Propargyl Ether: Similar alkyne functionality but different substitution pattern on the benzene ring.
Propiedades
Número CAS |
4039-86-5 |
|---|---|
Fórmula molecular |
C10H9ClO |
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
1-chloro-4-(prop-2-ynoxymethyl)benzene |
InChI |
InChI=1S/C10H9ClO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h1,3-6H,7-8H2 |
Clave InChI |
VUJITVTVTWYDAK-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062595.png)

